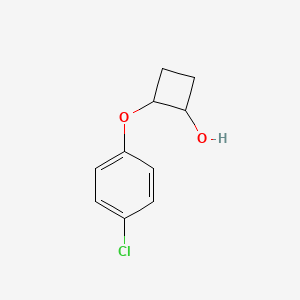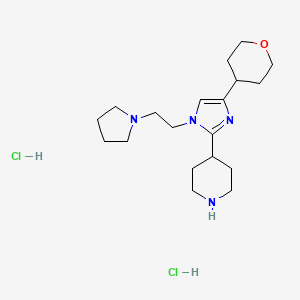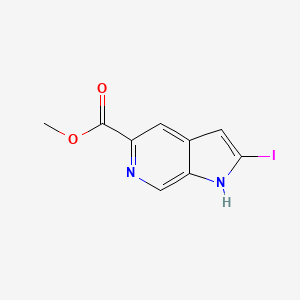
2-(4-Chlorophenoxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)cyclobutan-1-ol is an organic compound with the molecular formula C10H11ClO It is a cyclobutane derivative where a 4-chlorophenoxy group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)cyclobutan-1-ol typically involves the reaction of 4-chlorophenol with cyclobutanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cyclobutanone is replaced by the 4-chlorophenoxy group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)cyclobutanone or 2-(4-chlorophenoxy)cyclobutanecarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenoxycyclobutane derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)cyclobutan-1-ol
- 2-(4-Bromophenoxy)cyclobutan-1-ol
- 2-(4-Methoxyphenoxy)cyclobutan-1-ol
Uniqueness
2-(4-Chlorophenoxy)cyclobutan-1-ol is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
YFDHAAHHJNZJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12273805.png)


![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)

![Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12273848.png)

![3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273867.png)
![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12273868.png)
![1-(5-Chlorothiophen-2-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273882.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12273894.png)
